1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
描述
属性
IUPAC Name |
1,7-dimethyl-9-phenyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-15-28(19-11-7-4-8-12-19)23-25-21-20(29(23)16-17)22(30)27(24(31)26(21)2)14-13-18-9-5-3-6-10-18/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSNSBBWLKNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1,7-Dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their interactions with various receptors and enzymes in the central nervous system (CNS), making them candidates for therapeutic applications in neuropsychiatric disorders.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H24N4O2
- Molecular Weight : 364.44 g/mol
The presence of multiple functional groups in its structure suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Interaction :
- Enzymatic Inhibition :
Receptor Binding Studies
A study involving derivatives of purine-2,6-dione highlighted the effectiveness of certain analogs in binding to serotonin receptors. The compound demonstrated a high affinity for the 5-HT1A receptor, suggesting its potential use as an antidepressant .
| Compound | Receptor Target | Affinity (Ki) |
|---|---|---|
| 1 | 5-HT1A | 12 nM |
| 2 | 5-HT2A | 15 nM |
| 3 | 5-HT7 | 18 nM |
Antidepressant and Anxiolytic Activity
In behavioral studies using the forced swim test (FST) and elevated plus maze (EPM), the compound exhibited significant reductions in immobility time and increased exploratory behavior in rodents, indicative of antidepressant and anxiolytic properties .
Phosphodiesterase Inhibition
The compound's ability to inhibit PDE4B1 was quantified with an IC50 value of approximately 2.44 µM. This level of inhibition is comparable to other known PDE inhibitors and suggests a viable pathway for therapeutic action .
Case Studies
Several case studies have explored the pharmacological effects of similar compounds within the purine class:
- Study on Arylalkyl Derivatives :
- Neurodegenerative Disease Models :
相似化合物的比较
Key Observations :
- Position 3 : Substituents range from alkyl chains (pentyl, isobutyl) to aromatic groups (phenethyl, 3-methylbenzyl). Phenethyl in the target compound may enhance π-π stacking interactions compared to aliphatic chains .
- Position 9 : Aryl groups (phenyl, 4-Cl-Ph, 2-MeO-Ph) dominate. Electron-withdrawing groups (e.g., Cl) may modulate electron density and binding affinity .
- Synthesis : Microwave-assisted methods (e.g., ) improve efficiency compared to traditional reflux .
Key Observations :
Structure-Activity Relationship (SAR) Insights
- Position 3 : Bulky substituents (e.g., phenethyl, 3-methylbenzyl) enhance target selectivity by filling hydrophobic pockets in enzymes like MAO-B .
- Position 9 : Aromatic groups with electron-withdrawing substituents (e.g., Cl, F) improve binding to redox-active enzymes .
- Core Rigidity: The tetrahydropyrimido ring in the target compound likely restricts conformational flexibility, enhancing binding compared to diazepino derivatives (e.g., Compound 26) .
常见问题
Q. What are the critical steps and challenges in synthesizing this compound?
Synthesis involves cyclocondensation of substituted purine precursors followed by functionalization. Key challenges include optimizing Suzuki-Miyaura cross-coupling to introduce the phenethyl and phenyl groups. Pd(PPh₃)₄ catalysts and anhydrous toluene at reflux (110–120°C) are typically used, with yields dependent on reaction time (12–24 hrs). Post-synthesis purification via silica gel chromatography (EtOAc/hexane, 1:3) ensures >95% purity .
Q. Which spectroscopic methods are essential for structural confirmation?
Q. How do solubility properties influence experimental design?
The compound is lipophilic, with solubility in DMSO (>10 mg/mL) but limited aqueous solubility (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Solvent choice (e.g., DCM for reactions) impacts reaction kinetics and by-product formation .
Advanced Research Questions
Q. How to design SAR studies for pharmacological optimization?
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
- Use consistent cell lines (e.g., HEK293 for transfection efficiency).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-analyze substituent effects (e.g., 4-methoxyphenyl in vs. 3-chlorophenyl in ) .
Q. Which in silico methods predict molecular targets?
- Docking (AutoDock Vina) : Screen against kinase libraries (e.g., PDB 1ATP) to identify ATP-binding site interactions.
- MD Simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns).
- Pharmacophore Modeling (MOE) : Map hydrogen-bond acceptors (purine N7) and hydrophobic regions (phenethyl group) .
Q. How to optimize reaction yields for bulky analogs?
- Solvent : Use DMF (120°C) to enhance solubility of bulky arylboronic acids.
- Catalyst Screening : Test PdCl₂(dppf) for sterically hindered couplings.
- Microwave Assistance : Reduce reaction time to 2–4 hrs (80 W, 150°C) .
Q. What analytical approaches assess stability under physiological conditions?
- HPLC-UV : Monitor degradation in PBS (pH 7.4) at 254 nm over 24 hrs.
- LC-MS : Identify hydrolysis products (e.g., loss of phenethyl group).
- Thermal Analysis (TGA) : Determine decomposition temperature (>200°C indicates shelf stability) .
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